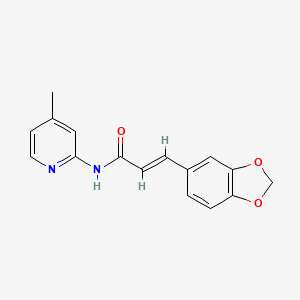

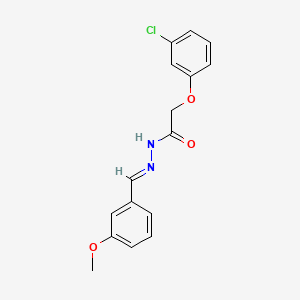

3-(1,3-benzodioxol-5-yl)-N-(4-methyl-2-pyridinyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Polymerization Applications

- Controlled Radical Polymerization : This compound has been utilized in the controlled radical polymerization of monosubstituted acrylamides with amino acid moieties. The synthesis process involves reversible addition−fragmentation chain transfer (RAFT) polymerization, resulting in homopolymers with controlled molecular weight and low polydispersity. Such polymers have potential applications in material science and biomedical fields (Mori, Sutoh, & Endo, 2005).

Biomedical Research

- Histone Deacetylases Inhibition : Compounds structurally related to 3-(1,3-benzodioxol-5-yl)-N-(4-methyl-2-pyridinyl)acrylamide have shown efficacy as inhibitors of histone deacetylases. This is significant in cancer research, as these inhibitors can induce hyperacetylation of histones, which affects gene expression and can inhibit cancer cell growth (Bressi et al., 2010).

Organic Chemistry and Synthesis

Enamine Chemistry : The compound has relevance in enamine chemistry, specifically in the reaction of αβ-unsaturated acid chlorides with enamines of aldehydes. This reaction mechanism is important in the synthesis of various organic compounds (Hickmott & Hopkins, 1968).

Synthesis of Anticancer Compounds : Derivatives of the compound have been used in the synthesis of antibacterial and anticancer agents. These synthesized compounds exhibit a broad range of activity against tumor cell lines, highlighting their potential in developing new cancer treatments (Bondock & Gieman, 2015).

Photochemistry

- Aggregation Enhanced Emission : Pyridyl substituted derivatives of the compound have shown properties like aggregation enhanced emission and multi-stimuli-responsive behaviors. These properties are significant in the field of photochemistry and materials science for developing new luminescent materials (Srivastava et al., 2017).

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylpyridin-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-6-7-17-15(8-11)18-16(19)5-3-12-2-4-13-14(9-12)21-10-20-13/h2-9H,10H2,1H3,(H,17,18,19)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWFCWDUYDBXCA-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351249 |

Source

|

| Record name | AC1LEYQ5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylpyridin-2-yl)prop-2-enamide | |

CAS RN |

6195-03-5 |

Source

|

| Record name | AC1LEYQ5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)

![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)

![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)